molecular formula C32H34N6O2 B11438958 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-benzyl-1,3-dimethylpurine-2,6-dione

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-benzyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11438958
M. Wt: 534.7 g/mol
InChI Key: XLIWSDQPUPUIGS-UHFFFAOYSA-N
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Description

7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of n-arylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction using benzyl chloride in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group.

    Final Coupling: The final step involves coupling the diphenylmethyl group to the piperazine ring using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Benzyl alcohol derivatives, piperazine N-oxides.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Halogenated purine derivatives, alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for studying ligand-receptor interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly for its potential effects on the central nervous system.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 8-benzyl-1,3-dimethyl-7-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

The uniqueness of 7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C32H34N6O2

Molecular Weight

534.7 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-benzyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C32H34N6O2/c1-34-30-29(31(39)35(2)32(34)40)38(22-24-12-6-3-7-13-24)27(33-30)23-36-18-20-37(21-19-36)28(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,28H,18-23H2,1-2H3

InChI Key

XLIWSDQPUPUIGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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